5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine
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Overview
Description
5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of 5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine involves several steps. One common method includes the reaction of 5-chloropyrazine-2-amine with 3,3-dimethylbutylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:
5-Chloropyrazin-2-amine: Lacks the 3,3-dimethylbutyl group, which may result in different biological activities and chemical properties.
N-(3,3-Dimethylbutyl)pyrazin-2-amine:
The presence of both the chlorine atom and the 3,3-dimethylbutyl group in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C10H16ClN3 |
---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
5-chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16ClN3/c1-10(2,3)4-5-12-9-7-13-8(11)6-14-9/h6-7H,4-5H2,1-3H3,(H,12,14) |
InChI Key |
YRJOSKPIEGYDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
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